molecular formula C15H10ClN5 B8299699 6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

Cat. No.: B8299699
M. Wt: 295.72 g/mol
InChI Key: SPCIYNGHEUYYRN-UHFFFAOYSA-N
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Description

6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline is a useful research compound. Its molecular formula is C15H10ClN5 and its molecular weight is 295.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10ClN5

Molecular Weight

295.72 g/mol

IUPAC Name

6-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline

InChI

InChI=1S/C15H10ClN5/c16-13-5-6-14-18-19-15(21(14)20-13)9-10-3-4-12-11(8-10)2-1-7-17-12/h1-8H,9H2

InChI Key

SPCIYNGHEUYYRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC3=NN=C4N3N=C(C=C4)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(6-chloropyridazin-3-yl)hydrazine (1.67 g, 12 mmol), 2-(quinolin-6-yl)acetic acid (1.65 g, 8.8 mmol), and HCl (2000 μl, 24 mmol) was heated in an oil bath at 110° C. for 20 min before it was heated in a microwave (Personal Chemistry) at 180° C.& 15 min. The mixture was quenched with a solution of NaOH (1.2 g, 5 mL) slowly until the suspension is neutral in pH. The mixture was filtered and washed with H2O (2×5 mL). A brown solid was obtained (2.2 g). The solid was treated with aqueous Na2CO3 (3 g, 20 mL, pH ˜11) and heated at 50° C. for 30 min. The blue mixture was cooled to room temperature, and filtered. The black solid was washed with H2O and lyophilized to give the product.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
2000 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N′-(6-chloropyridazin-3-yl)-2-(quinolin-6-yl)acetohydrazide (8 g crude, 25.5 mmol) in 250 mL acetic acid was heated at 50° C. for 5 hours. After the reaction was completed, the solvent was evaporated and the crude was dissolved in EtOAc and filtered. The solid was mainly the impurity dicyclohexyl urea and the product dissolved in EtOAc. Solvent was evaporated and resulted the title compound as a yellow solid (4 g, 53%). 1H-NMR (400 MHz, MeOH-d4) δ ppm 8.82 (d, 1H), 8.33 (d, 1H), 8.25 (d, 1H), 8.0 (d, 1H), 7.93 (s, 1H), 7.83 (d, 1H), 7.53 (m, 1H), 7.42 (d, 1H), 4.79 (s, 2H). LCMS (method A): [MH]+=296.0, tR=1.88 min.
Name
N′-(6-chloropyridazin-3-yl)-2-(quinolin-6-yl)acetohydrazide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
53%

Synthesis routes and methods III

Procedure details

To a suspension of (6-chloro-pyridazin-3-yl)-hydrazine (1.62 g, 11.2 mmol) and 6-quinoline acetic acid (2.1 g, 11.2 mmol) in dichloromethane (150 mL) at ambient temperature was added dicyclohexylcarbodiimide (2.3 g, 11.2 mmol). After stirring at room temperature for 4.5 hours the formed precipitate was filtered off, washed with dichloromethane and dried in vacuo to return quinolin-6-yl-acetic acid N′-(6-chloro-pyridazin-3-yl)-hydrazide which also contained dicyclohexylurea. This mixture was then taken up in acetic acid (250 mL) and heated for 4 hours at 50° C. After such time the mixture was concentrated onto silica gel in vacuo and purified via flash column chromatography (SiO2, CH2Cl2:CH3OH 100:0-97:3) to return the title compound as a white solid (3.35 g, 11.1 mmol, 99% yield). Analytical data presented in Table 1.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
99%

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